2-Bromo-3-nitropyridine-4-amine

Catalog No.
S687001
CAS No.
84487-14-9
M.F
C5H4BrN3O2
M. Wt
218.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-nitropyridine-4-amine

CAS Number

84487-14-9

Product Name

2-Bromo-3-nitropyridine-4-amine

IUPAC Name

2-bromo-3-nitropyridin-4-amine

Molecular Formula

C5H4BrN3O2

Molecular Weight

218.01 g/mol

InChI

InChI=1S/C5H4BrN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8)

InChI Key

NHZOXEVQBKIVMY-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1N)[N+](=O)[O-])Br

Canonical SMILES

C1=CN=C(C(=C1N)[N+](=O)[O-])Br
  • Organic synthesis: The presence of a reactive nitro group and amine group makes it a potential intermediate for the synthesis of more complex molecules. Nitro groups can be converted into various functional groups, while amines can participate in numerous condensation reactions .
  • Medicinal chemistry: Nitroaromatic compounds have been explored for their potential medicinal properties. However, due to safety concerns, such research is not always pursued .

2-Bromo-3-nitropyridine-4-amine is a chemical compound with the molecular formula C5_5H4_4BrN3_3O and a molecular weight of approximately 218.008 g/mol. This compound features a bromine atom, a nitro group, and an amino group attached to a pyridine ring, which contributes to its unique chemical properties. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Due to the lack of specific data, it is advisable to handle 2-bromo-3-nitropyridine-4-amine with caution, assuming similar properties to other nitroaromatic compounds. Here are some general safety considerations for nitroaromatic compounds:

  • Potential explosive hazard: Nitroaromatic compounds can be explosive under certain conditions, particularly in the presence of heat, shock, or strong acids/bases [].
  • Toxicology: Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin contact. The specific effects can vary depending on the compound, but potential concerns include irritation, organ damage, and carcinogenicity [].

The chemical behavior of 2-Bromo-3-nitropyridine-4-amine is characterized by its ability to undergo various reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, allowing for the synthesis of more complex molecules.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, leading to derivatives with enhanced biological activity.
  • Electrophilic Aromatic Substitution: The amino group can direct electrophiles to the ortho or para positions on the pyridine ring, facilitating further functionalization.

2-Bromo-3-nitropyridine-4-amine exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes and receptors involved in various diseases. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, compounds with similar structures have demonstrated antibacterial and antifungal properties, suggesting that 2-Bromo-3-nitropyridine-4-amine may also possess such activities.

The synthesis of 2-Bromo-3-nitropyridine-4-amine typically involves several steps:

  • Diazotization: Starting from 2-amino-3-nitropyridine, diazotization is performed using sodium nitrite.
  • Bromination: The diazonium salt is then treated with copper(I) bromide in the presence of hydrobromic acid to yield 2-bromo-3-nitropyridine.
  • Amine Substitution: Finally, an amine can be introduced at the 4-position through nucleophilic substitution reactions .

2-Bromo-3-nitropyridine-4-amine serves various applications in:

  • Pharmaceutical Synthesis: It is used as an intermediate in the production of pharmaceuticals due to its ability to undergo further transformations.
  • Material Science: It can be employed in the synthesis of functionalized polymers and materials.
  • Agricultural Chemicals: Its derivatives may be explored for use as pesticides or herbicides due to potential biological activity.

Studies on the interactions of 2-Bromo-3-nitropyridine-4-amine have revealed its potential effects on biological systems. Research indicates that it may interact with cytochrome P450 enzymes, affecting drug metabolism and efficacy. Additionally, investigations into its binding affinity with various receptors suggest that it could play a role in modulating biological pathways relevant to disease treatment.

Several compounds share structural similarities with 2-Bromo-3-nitropyridine-4-amine. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3-Bromo-5-nitropyridin-4-amineC5_5H4_4BrN3_3O0.70
2-Amino-5-bromo-4-methyl-3-nitropyridineC6_6H6_6BrN3_3O0.71
2,6-Dibromo-3-methoxy-5-nitropyridineC7_7H6_6Br2_2N2_2O0.70

These compounds exhibit varying degrees of similarity based on their structural features but differ in their specific functional groups and biological activities. The unique combination of bromine, nitro, and amino groups in 2-Bromo-3-nitropyridine-4-amine contributes to its distinct reactivity and potential applications in medicinal chemistry.

XLogP3

1.6

Wikipedia

2-Bromo-3-nitropyridin-4-amine

Dates

Last modified: 08-15-2023

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